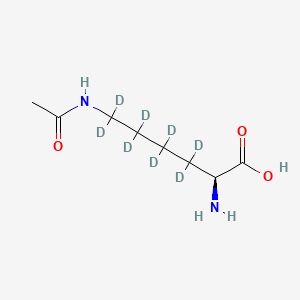

Nepsilon-acetyl-L-lysine-d8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nepsilon-acetyl-L-lysine-d8 is a deuterium-labeled derivative of Nepsilon-acetyl-L-lysine, which is itself a derivative of the amino acid lysine. This compound is primarily used in scientific research, particularly in studies involving stable isotopes. The deuterium labeling allows for precise tracking and quantification in various biochemical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nepsilon-acetyl-L-lysine-d8 typically involves the acetylation of L-lysine with acetic anhydride in the presence of a deuterium source. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the acetylation process. The reaction is carried out at room temperature and monitored using techniques like high-performance liquid chromatography (HPLC) to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to ensure high yield and purity. The final product is purified using crystallization or chromatography techniques and is stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Nepsilon-acetyl-L-lysine-d8 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. .

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Halogens in the presence of a catalyst like iron(III) chloride

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Metabolomics

Nepsilon-acetyl-L-lysine-d8 is utilized in metabolomics studies to analyze the metabolic pathways involving lysine acetylation. Its deuterated form allows researchers to trace metabolic processes more accurately due to the distinct mass difference it provides in mass spectrometry.

Case Study: Cocaine and Ethanol Interaction

A study employed this compound to investigate the combined effects of cocaine and ethanol on metabolic pathways using liquid chromatography-mass spectrometry. The isotopic labeling enabled precise quantification of metabolic changes induced by these substances .

Proteomics

In proteomic research, this compound serves as a valuable tool for studying lysine acetylation in proteins. The incorporation of deuterium allows for enhanced detection and differentiation of acetylated peptides during mass spectrometry analyses.

Case Study: Acetylome Analysis

A comprehensive analysis of the lysine acetylome in Vibrio mimicus utilized this compound to enrich lysine-acetylated peptides. This method involved immunoaffinity purification followed by mass spectrometric identification, demonstrating the compound's utility in elucidating protein modifications .

Epigenetics

The acetylation of lysine residues is a critical epigenetic modification that influences gene expression. This compound can be used to study the dynamics of histone acetylation and its regulatory effects on transcription.

Environmental Studies

Stable isotope-labeled compounds like this compound are employed as standards for detecting environmental pollutants across various matrices, including air, water, and soil. This application highlights its versatility beyond biological research.

Application Example

The use of stable isotopes aids in understanding environmental exposure to pollutants and their biological effects, providing a framework for assessing risks associated with chemical exposure .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Nepsilon-acetyl-L-lysine-d8 involves its incorporation into proteins and other biomolecules. The deuterium labeling allows for precise tracking using mass spectrometry. The compound interacts with various enzymes and metabolic pathways, providing insights into the biochemical processes involved .

Comparison with Similar Compounds

Similar Compounds

Nepsilon-acetyl-L-lysine: The non-deuterated form of the compound.

N6-acetyl-L-lysine: Another acetylated form of lysine.

N-acetyl-L-lysine methyl ester: A methyl ester derivative of acetylated lysine

Uniqueness

Nepsilon-acetyl-L-lysine-d8 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in various studies. This makes it particularly valuable in pharmacokinetic and metabolic research .

Biological Activity

Nepsilon-acetyl-L-lysine-d8 is a deuterium-labeled derivative of Nepsilon-acetyl-L-lysine, an acetylated form of the amino acid lysine. This compound has garnered attention in the field of biological research due to its role in post-translational modifications (PTMs), particularly lysine acetylation, which is critical for various cellular processes.

Overview of Lysine Acetylation

Lysine acetylation is a dynamic PTM that regulates numerous cellular functions, including gene expression, metabolism, and protein stability. The addition of acetyl groups to lysine residues can alter protein interactions and functions, impacting processes such as transcription, translation, and DNA repair . The regulation of lysine acetylation involves several key enzymes:

- Lysine Acetyltransferases (KATs) : Enzymes that add acetyl groups to lysine residues.

- Lysine Deacetylases (KDACs) : Enzymes that remove acetyl groups from lysines.

- Bromodomains and YEATS domains : Reader domains that recognize acetylated lysines and mediate downstream effects.

1. Role in Mitochondrial Function

Recent studies have highlighted the importance of lysine acetylation in mitochondrial function. For instance, mitochondrial protein acetylation is influenced by the availability of acetyl-CoA derived from fatty acid oxidation. This process is significant during metabolic changes, such as fasting or caloric restriction, where increased protein acetylation correlates with enhanced mitochondrial activity .

2. Implications in Health and Disease

Lysine acetylation has been implicated in various diseases, including cancer and neurodegenerative disorders. Dysregulation of KATs and KDACs can lead to abnormal protein function and contribute to disease pathology. For example, sirtuins (a class of KDACs) are known to play a protective role against age-related diseases by regulating cellular stress responses through their deacetylase activity .

Case Study 1: Acetylation in Cancer

A study examining the role of lysine acetylation in cancer cells found that increased levels of this compound corresponded with altered expression of oncogenes and tumor suppressor genes. The research indicated that manipulating the levels of this compound could potentially restore normal cellular functions in cancerous cells .

Case Study 2: Neurodegenerative Diseases

Research into neurodegenerative diseases has shown that aberrant lysine acetylation patterns can affect neuronal survival and function. In models of Alzheimer's disease, alterations in the activity of KATs were associated with increased neurotoxicity due to hyperacetylation of critical proteins involved in synaptic function .

Data Table: Comparison of Biological Activities

| Activity | Nepsilon-acetyl-L-lysine | This compound |

|---|---|---|

| Role in Mitochondrial Function | Yes | Enhanced detection via MS |

| Impact on Gene Expression | Yes | Modulated by isotopic labeling |

| Association with Disease | Cancer, Neurodegeneration | Potential therapeutic insights |

Properties

Molecular Formula |

C8H16N2O3 |

|---|---|

Molecular Weight |

196.27 g/mol |

IUPAC Name |

(2S)-6-acetamido-2-amino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid |

InChI |

InChI=1S/C8H16N2O3/c1-6(11)10-5-3-2-4-7(9)8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1/i2D2,3D2,4D2,5D2 |

InChI Key |

DTERQYGMUDWYAZ-IYVSXXDFSA-N |

Isomeric SMILES |

[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)C |

Canonical SMILES |

CC(=O)NCCCCC(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.